5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. Compounds of this type are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-amino-4-methylphenol with phosgene or a similar reagent to form the benzoxazinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitrobenzoxazinones, while substitution reactions could produce halogenated derivatives.
Mechanism of Action
The mechanism of action of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one depends on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylbenzoxazole: Similar structure but lacks the oxygen atom in the ring.
2-Methyl-1,4-benzoxazin-3-one: Lacks the amino group.
5-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Contains a nitro group instead of an amino group.
Uniqueness
5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both an amino group and a methyl group on the benzoxazinone ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
5-amino-2-methyl-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-5-9(12)11-8-6(10)3-2-4-7(8)13-5/h2-5H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKPTNINVYYROO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(C=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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